N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide
Description
This compound belongs to the benzoxazepine class, characterized by a fused benzodiazepine-oxazepine core. Its structure includes a 3,4-dimethoxybenzamide group attached to the 7-position of the benzoxazepin ring and an isopentyl (3-methylbutyl) substituent at the 5-position (). The molecular formula is C₂₅H₃₂N₂O₅, with a molecular weight of 440.5 g/mol (). While its CAS number (921836-02-4) and synthesis pathway are documented, critical physicochemical properties such as melting point, boiling point, and solubility remain unreported in available literature, highlighting a gap in current data.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-14-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)17-7-9-21(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFDIJCIWPXUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 440.5 g/mol . This compound incorporates a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure, which is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features may exhibit multiple pharmacological effects, including:
- Kinase Inhibition : The compound has been suggested to act as a potential kinase inhibitor, which could be relevant in cancer therapies where kinase activity is often dysregulated.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties.
- Neuroprotective Effects : The oxazepine core is known for its neuroprotective effects in various studies, indicating potential applications in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-N-(5-isopentyl-3,3-dimethyl...) | Similar oxazepine core | Potential kinase inhibitor |
| 2-Benzyl-N-(5-methyl...) | Benzene and sulfonamide moieties | Antimicrobial properties |
| 5-[Difluoro(phenyl)methyl]-N-(...) | Fluorinated derivatives | Enhanced bioactivity |
This table highlights the potential biological activities associated with compounds that share structural similarities with N-(5-isopentyl-3,3-dimethyl-4-oxo...) and emphasizes the unique interactions this compound may have due to its specific substitution pattern.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have shown that the compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, it has demonstrated cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations.
- Binding Affinity : Interaction studies have indicated that N-(5-isopentyl...) has a high binding affinity for specific receptors involved in tumor growth signaling pathways. This suggests that it could be developed as a targeted therapy for cancers characterized by these pathways.
- Neuroprotective Studies : In models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve neuronal survival rates. This positions it as a candidate for further research in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazepin Derivatives
Key Observations:
Substituent Effects: The 5-position alkyl chain (isopentyl vs. Benzamide substituents (methoxy vs. fluoro/trifluoromethyl) modulate electronic properties and hydrogen-bonding capacity. For instance, electron-withdrawing groups like trifluoromethyl may enhance metabolic resistance compared to methoxy groups .
Positional Isomerism :
- The main compound (7-yl substitution) differs from analogs like 921540-54-7 (8-yl substitution), which alters the spatial orientation of the benzamide group. Such positional changes can significantly impact biological activity due to differences in target binding .
Research Findings and Limitations
- Synthesis and Bioactivity: While synthesis routes for benzoxazepin derivatives are documented (), specific bioactivity data for the main compound and its analogs are absent in the provided evidence.
- Lumping Strategies : suggests that structurally similar compounds may undergo comparable physicochemical processes. However, the lack of experimental data (e.g., solubility, reactivity) precludes validating this hypothesis for the discussed analogs.
- Computational Predictions : Tools like Hit Dexter 2.0 () could prioritize these compounds for experimental testing by predicting their likelihood of promiscuous binding or stability.
Q & A
Q. What multi-scale modeling approaches are applicable to predict physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
